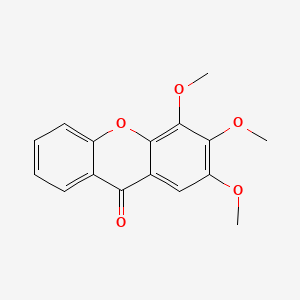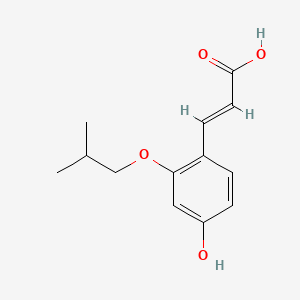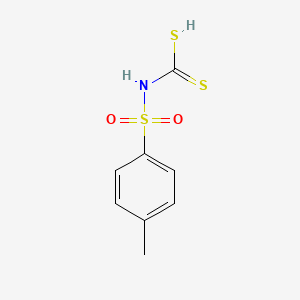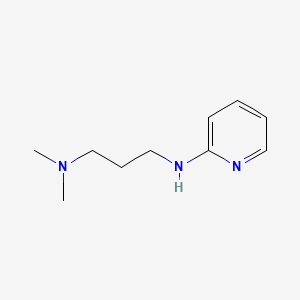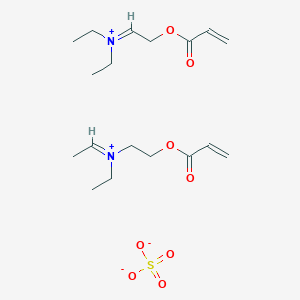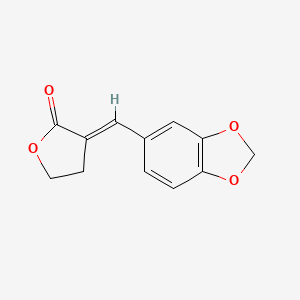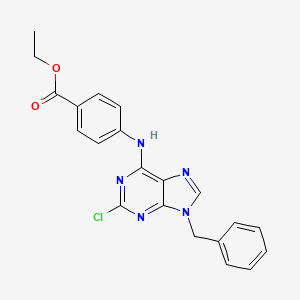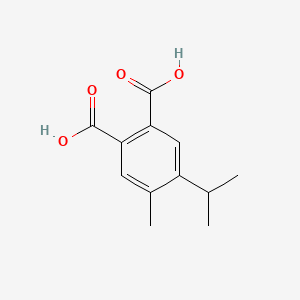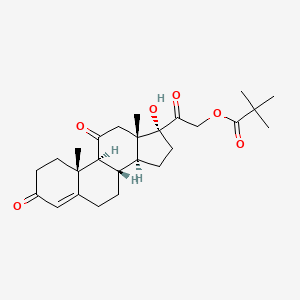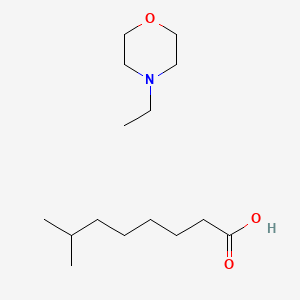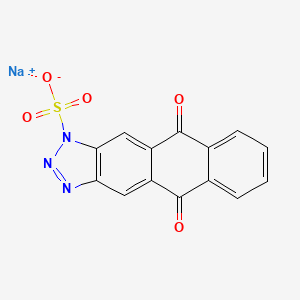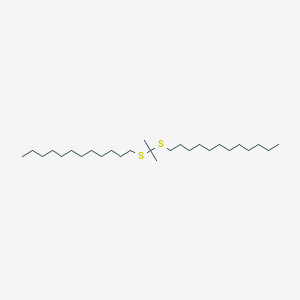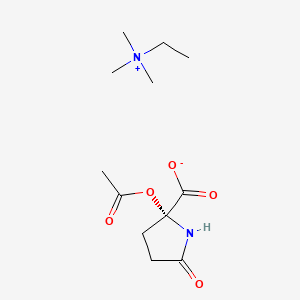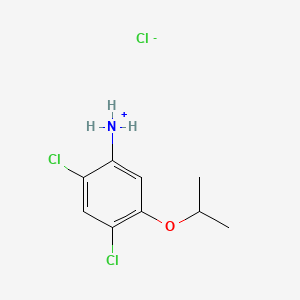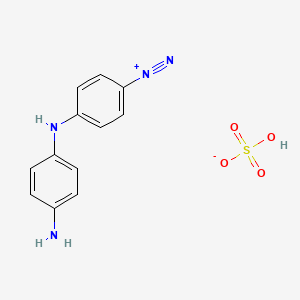
4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is often used in various chemical reactions due to its ability to form stable intermediates and its reactivity with other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate typically involves the diazotization of 4-((4-Aminophenyl)amino)aniline. The process includes the following steps:
Diazotization: 4-((4-Aminophenyl)amino)aniline is dissolved in an acidic medium, usually hydrochloric acid, and cooled to a temperature between 0-5°C.
Addition of Sodium Nitrite: A solution of sodium nitrite is slowly added to the mixture while maintaining the low temperature. This results in the formation of the diazonium salt.
Precipitation: The diazonium salt is then precipitated by adding a solution of hydrogen sulphate.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated temperature control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds, which are widely used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.
Coupling Reactions: These reactions often require an alkaline medium, such as sodium hydroxide or potassium carbonate, and are conducted at room temperature.
Reduction Reactions: Reducing agents like sodium borohydride or stannous chloride are used, usually in an acidic medium.
Major Products Formed
Substitution Reactions: Products include halogenated aromatic compounds, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are characterized by their vivid colors and are used in dyeing textiles and other materials.
Reduction Reactions: The primary product is the corresponding aniline derivative.
Scientific Research Applications
4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. These reactions often involve the formation of stable intermediates that can further react to form the desired products.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Aminophenyl)amino)benzenediazonium chloride
- 4-((4-Aminophenyl)amino)benzenediazonium nitrate
- 4-((4-Aminophenyl)amino)benzenediazonium tetrafluoroborate
Uniqueness
4-((4-Aminophenyl)amino)benzenediazonium hydrogen sulphate is unique due to its specific counterion, hydrogen sulphate, which can influence its solubility, stability, and reactivity. Compared to other diazonium salts, it may offer different reactivity profiles and solubility characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
80997-88-2 |
|---|---|
Molecular Formula |
C12H12N4O4S |
Molecular Weight |
308.32 g/mol |
IUPAC Name |
4-(4-aminoanilino)benzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C12H10N4.H2O4S/c13-9-1-3-10(4-2-9)15-11-5-7-12(16-14)8-6-11;1-5(2,3)4/h1-8,13-14H;(H2,1,2,3,4) |
InChI Key |
AOQGDHBDOBGLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


